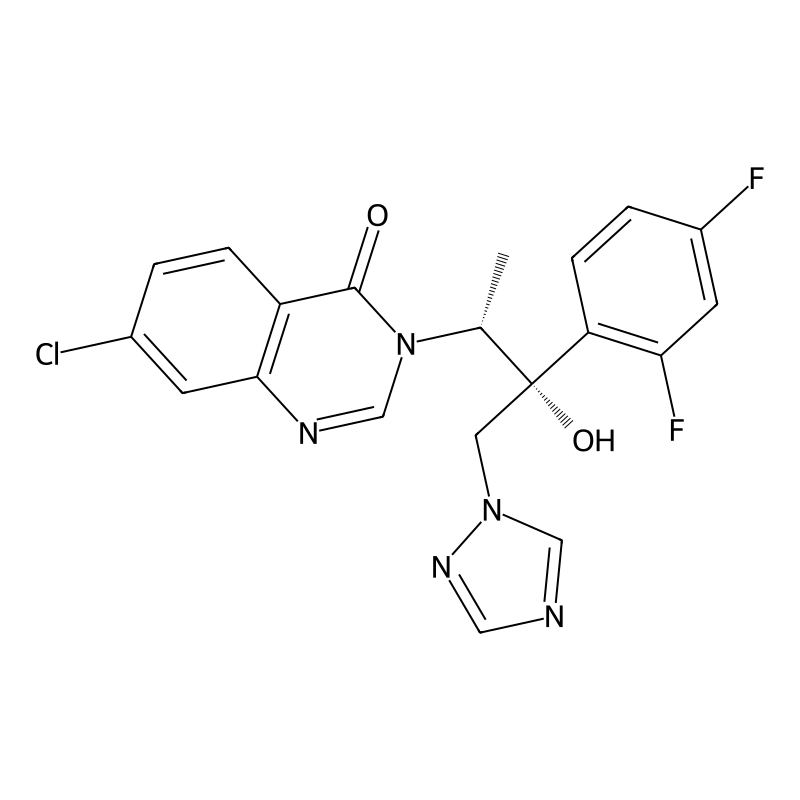

Albaconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Albaconazole is an orally active, third-generation triazole antifungal agent designed for broad-spectrum activity. [REFS-1, REFS-2] Like other azoles, it functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [3] It has demonstrated high in vitro activity against a wide range of pathogenic yeasts, dermatophytes, and filamentous fungi, including species that show resistance to earlier-generation azoles. [REFS-4, REFS-5]

Research Fit

References

- [1] Shafiei, M., Peyton, L. R., & Hashemzadeh, M. (2021). History of the development of Antifungal azoles: A review on structures, SAR, and mechanism of action. Bioorganic Chemistry, 114, 105144.

- [2] Albaconazole. Drugs of the Future, 2001, 26(10), 929.

- [3] Inxight Drugs: Albaconazole. National Center for Advancing Translational Sciences.

- [4] Bartroli, J., et al. (2013). Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole. ACS Medicinal Chemistry Letters, 4(3), 323–327.

- [5] Tschen, E., & Elewski, B. (2012). Once-weekly oral albaconazole 400 mg for the treatment of toenail onychomycosis: a multicenter, double-blind, randomized study. Journal of the American Academy of Dermatology, 66(5), 808-816.

While triazoles like Albaconazole, Voriconazole, Posaconazole, and Itraconazole share a core mechanism, they are not functionally interchangeable in a research or development setting. Seemingly minor structural differences result in significant variations in target spectrum, in vitro potency, activity against drug-resistant strains, and pharmacokinetic profiles. [REFS-1, REFS-2] For example, potency against a specific *Aspergillus* or *Candida* species can differ by orders of magnitude between agents, and resistance mechanisms affecting one azole may not affect another to the same degree. [3] This makes the specific choice of triazole a critical, non-substitutable parameter for achieving reproducible results in antifungal screening, resistance studies, and formulation development.

Substitution Risk

References

- [1] Torres, H. A., Hachem, R. Y., Chemaly, R. F., Kontoyiannis, D. P., & Raad, I. I. (2006). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology, 1(2), 185-200.

- [2] Sorbera, L. A., Bartroli, J., & Castañer, J. (2001). Albaconazole. Drugs of the Future, 26(10), 929.

- [3] Buil, J. R., et al. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Diagnostics, 8(3), 59.

Potency Against Candida Species

In a comparative study against clinical isolates of Candida species, Albaconazole consistently demonstrated lower geometric mean Minimum Inhibitory Concentrations (MICs) than fluconazole and itraconazole. Against 74 isolates of *C. albicans*, Albaconazole's geometric mean MIC was 0.03 µg/ml, compared to 0.87 µg/ml for itraconazole and 1.07 µg/ml for fluconazole. [1] The compound also showed potent activity against fluconazole-resistant *Candida* strains. [1]

| Evidence Dimension | In Vitro Antifungal Potency (Geometric Mean MIC) |

| Target Compound Data | Albaconazole: 0.03 µg/ml |

| Comparator Or Baseline | Itraconazole: 0.87 µg/ml | Fluconazole: 1.07 µg/ml |

| Quantified Difference | ~29-fold more potent than Itraconazole; ~35-fold more potent than Fluconazole |

| Conditions | Against 74 clinical isolates of *Candida albicans*. |

This significant potency advantage allows for use at lower concentrations in vitro and provides a critical tool for studying Candida strains with reduced susceptibility to common azoles.

Potency Against Dermatophytes

When tested against a large panel of 508 dermatophyte strains (*Epidermophyton*, *Microsporum*, *Trichophyton*), Albaconazole exhibited an MIC90 (MIC required to inhibit 90% of isolates) of 0.25 µg/ml. [1] This potency is comparable to voriconazole (MIC90 = 0.25 µg/ml), twice that of itraconazole (MIC90 = 0.5 µg/ml), and over 128 times greater than that of fluconazole (MIC90 = 32 µg/ml). [1]

| Evidence Dimension | In Vitro Potency (MIC90) |

| Target Compound Data | Albaconazole: 0.25 µg/ml |

| Comparator Or Baseline | Itraconazole: 0.5 µg/ml | Fluconazole: 32 µg/ml |

| Quantified Difference | 2-fold more potent than Itraconazole; 128-fold more potent than Fluconazole |

| Conditions | Against 508 clinical isolates of dermatophytes. |

For researchers developing treatments for skin and nail fungal infections, Albaconazole offers significantly higher potency than fluconazole, a common but often less effective comparator in this application.

Potency Against Cryptococcus neoformans

In a direct comparison against *Cryptococcus neoformans*, Albaconazole was found to be approximately 100-fold more potent than fluconazole on a per-weight basis. [1] For the strain used in subsequent in vivo testing (H99), the MIC for Albaconazole was 0.0195 µg/ml, whereas the MIC for fluconazole was 4 µg/ml. [1] This superior potency was observed across multiple isolates, including those with elevated fluconazole MICs. [2]

| Evidence Dimension | In Vitro Potency (MIC) |

| Target Compound Data | Albaconazole: 0.0195 µg/ml |

| Comparator Or Baseline | Fluconazole: 4 µg/ml |

| Quantified Difference | >200-fold more potent against test strain H99 |

| Conditions | In vitro susceptibility testing of *C. neoformans* strain H99. |

This substantial potency difference makes Albaconazole a critical positive control or benchmark compound for research into new therapies for cryptococcosis, particularly against strains where fluconazole efficacy is limited.

Efficacy Against Scedosporium prolificans

Scedosporium prolificans is an emerging mold often resistant to available antifungal agents. In a rabbit model of disseminated infection, treatment with Albaconazole at 50 mg/kg/day resulted in 100% survival at the end of the experiment. [1] In contrast, all untreated control animals succumbed to the infection. Furthermore, this dosage of Albaconazole was able to significantly reduce the fungal burden in all five organs studied (spleen, kidneys, liver, lungs, brain). [1]

| Evidence Dimension | Survival Rate |

| Target Compound Data | Albaconazole (50 mg/kg/day): 100% survival |

| Comparator Or Baseline | Untreated Control: 0% survival |

| Quantified Difference | 100% increase in survival vs. control |

| Conditions | Rabbit model of disseminated Scedosporium prolificans infection over 12+ days. |

This provides crucial in vivo validation of Albaconazole's utility for studying treatments against highly resistant, emerging fungal pathogens where standard agents like Amphotericin B show limited success.

Azole-Resistant Candida Screening

Given its high in vitro potency against both susceptible and fluconazole-resistant *Candida* species, Albaconazole is a suitable benchmark compound for screening new chemical entities or for use as a positive control in assays designed to identify agents that overcome common azole resistance mechanisms. [1]

Dermatophytosis Model Studies

The compound's 128-fold greater potency against dermatophytes compared to fluconazole makes it a primary candidate for in vitro and ex vivo models of skin and nail infections, allowing researchers to investigate fungal response at physiologically relevant concentrations that are unachievable with less potent azoles. [2]

Cryptococcosis Therapy Research

With over 100-fold higher in vitro potency than fluconazole against *C. neoformans*, Albaconazole serves as a key reference compound in studies of cryptococcal biology and drug resistance, especially when investigating strains with known or suspected reductions in fluconazole susceptibility. [3]

Emerging Mold Infection Studies

The demonstrated 100% survival rate in a lethal *Scedosporium prolificans* infection model validates Albaconazole's use in preclinical animal studies focused on identifying viable treatment strategies for infections caused by highly drug-resistant filamentous fungi. [4]

Application Fit Matrix

References

- [1] Capilla, J., & Guarro, J. (2006). In vitro antifungal activities of the new triazole albaconazole against different species of Candida. The Journal of antimicrobial chemotherapy, 57(4), 779–781.

- [2] Sorbera, L. A., Bartroli, J., & Castañer, J. (2001). Albaconazole. Drugs of the Future, 26(10), 929-938.

- [3] Lutsar, I., et al. (2004). In vitro and in vivo efficacies of the new triazole albaconazole against Cryptococcus neoformans. Antimicrobial agents and chemotherapy, 48(2), 384–387.

- [4] Capilla, J., et al. (2001). Efficacy of Albaconazole (UR-9825) in Treatment of Disseminated Scedosporium prolificans Infection in Rabbits. Antimicrobial Agents and Chemotherapy, 45(11), 3295–3297.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

2: Sigurgeirsson B, van Rossem K, Malahias S, Raterink K. A phase II, randomized, double-blind, placebo-controlled, parallel group, dose-ranging study to investigate the efficacy and safety of 4 dose regimens of oral albaconazole in patients with distal subungual onychomycosis. J Am Acad Dermatol. 2013 Sep;69(3):416-25. doi: 10.1016/j.jaad.2013.03.021. PubMed PMID: 23706639.

3: Guillon R, Pagniez F, Picot C, Hédou D, Tonnerre A, Chosson E, Duflos M, Besson T, Logé C, Le Pape P. Discovery of a novel broad-spectrum antifungal agent derived from albaconazole. ACS Med Chem Lett. 2013 Jan 17;4(2):288-92. doi: 10.1021/ml300429p. PubMed PMID: 24900660; PubMed Central PMCID: PMC4027234.

4: van Rossem K, Lowe JA. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg albaconazole administered to healthy participants as a tablet formulation versus a capsule formulation. Clin Pharmacol. 2013;5:23-31. doi: 10.2147/CPAA.S39600. PubMed PMID: 23390369; PubMed Central PMCID: PMC3564460.

5: Pasqualotto AC, Thiele KO, Goldani LZ. Novel triazole antifungal drugs: focus on isavuconazole, ravuconazole and albaconazole. Curr Opin Investig Drugs. 2010 Feb;11(2):165-74. Review. PubMed PMID: 20112166.

6: González GM, Robledo E, Garza-González E, Elizondo M, González JG. Efficacy of albaconazole against Candida albicans in a vaginitis model. Antimicrob Agents Chemother. 2009 Oct;53(10):4540-1. doi: 10.1128/AAC.00565-09. PubMed PMID: 19635949; PubMed Central PMCID: PMC2764185.

7: Arechavala AI, Bianchi MH, Robles AM, Santiso G, Negroni R. [Identification and susceptibility against fluconazole and albaconazole of 100 yeasts' strains isolated from vaginal discharge]. Rev Iberoam Micol. 2007 Dec 31;24(4):305-8. Spanish. PubMed PMID: 18095765.

8: Morera-López Y, Torres-Rodríguez JM, Jiménez-Cabello T, Baró-Tomás T. Cryptococcus gattii: in vitro susceptibility to the new antifungal albaconazole versus fluconazole and voriconazole. Med Mycol. 2005 Sep;43(6):505-10. PubMed PMID: 16320494.

9: Guedes PM, Urbina JA, de Lana M, Afonso LC, Veloso VM, Tafuri WL, Machado-Coelho GL, Chiari E, Bahia MT. Activity of the new triazole derivative albaconazole against Trypanosoma (Schizotrypanum) cruzi in dog hosts. Antimicrob Agents Chemother. 2004 Nov;48(11):4286-92. PubMed PMID: 15504854; PubMed Central PMCID: PMC525424.

10: Miller JL, Schell WA, Wills EA, Toffaletti DL, Boyce M, Benjamin DK Jr, Bartroli J, Perfect JR. In vitro and in vivo efficacies of the new triazole albaconazole against Cryptococcus neoformans. Antimicrob Agents Chemother. 2004 Feb;48(2):384-7. PubMed PMID: 14742184; PubMed Central PMCID: PMC321550.

11: Garau M, Pereiro M Jr, del Palacio A. In vitro susceptibilities of Malassezia species to a new triazole, albaconazole (UR-9825), and other antifungal compounds. Antimicrob Agents Chemother. 2003 Jul;47(7):2342-4. PubMed PMID: 12821494; PubMed Central PMCID: PMC161882.

12: Capilla J, Yustes C, Mayayo E, Fernández B, Ortoneda M, Pastor FJ, Guarro J. Efficacy of albaconazole (UR-9825) in treatment of disseminated Scedosporium prolificans infection in rabbits. Antimicrob Agents Chemother. 2003 Jun;47(6):1948-51. PubMed PMID: 12760872; PubMed Central PMCID: PMC155847.

Explore Compound Types

O4Si-4